4-((3-Ethynyl-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate
Overview
Description
4-((3-Ethynyl-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate is a complex organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine This compound is known for its unique structural features, which include an ethynyl group, a fluorophenyl group, and a methoxyquinazolinyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-((3-Ethynyl-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Ethynyl Group:
Fluorination: The fluorophenyl group is introduced via electrophilic aromatic substitution using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).
Quinazoline Ring Formation: The quinazoline ring is synthesized through a cyclization reaction involving an anthranilic acid derivative and an appropriate aldehyde or ketone.
Methoxylation and Acetylation: The methoxy group is introduced via methylation using methyl iodide, followed by acetylation using acetic anhydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-((3-Ethynyl-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carbonyl compound using oxidizing agents such as potassium permanganate or osmium tetroxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium methoxide, methanol.
Major Products:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives.
Scientific Research Applications
4-((3-Ethynyl-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-((3-Ethynyl-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound may target enzymes, receptors, or other proteins involved in cellular signaling pathways.
Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.
Comparison with Similar Compounds
4-Methoxyphenethylamine: Shares the methoxy group but differs in the overall structure and functional groups.
3-Methoxyphenylboronic acid: Contains a methoxy group and a boronic acid moiety, used in different chemical contexts.
3-(Trifluoromethyl)benzylamine: Features a trifluoromethyl group and an amine, differing significantly in reactivity and applications.
Properties
IUPAC Name |
[4-(3-ethynyl-4-fluoroanilino)-7-methoxyquinazolin-6-yl] acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O3/c1-4-12-7-13(5-6-15(12)20)23-19-14-8-18(26-11(2)24)17(25-3)9-16(14)21-10-22-19/h1,5-10H,2-3H3,(H,21,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWEPGOBNKGSELI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)C#C)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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